(2-Bromophenyl)(cyclohexyl)methanone
Description
(2-Bromophenyl)(cyclohexyl)methanone is a ketone derivative featuring a 2-bromophenyl group and a cyclohexyl group bonded to a carbonyl carbon. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the cyclohexyl moiety contributes to lipophilicity and conformational flexibility. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science applications due to its reactive carbonyl group and halogen substituent .
Properties
IUPAC Name |
(2-bromophenyl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUWFHRHLWJOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734271 | |
| Record name | (2-Bromophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922529-76-8 | |
| Record name | (2-Bromophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(2-Bromophenyl)(cyclohexyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bromine atom can produce a variety of substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, phenols, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted phenyl compounds.
Scientific Research Applications
(2-Bromophenyl)(cyclohexyl)methanone: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(cyclohexyl)methanone exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
- (2-Bromophenyl)(phenyl)methanone: Replacing the cyclohexyl group with a phenyl ring reduces steric hindrance, as evidenced by distinct NMR spectral peaks. The absence of bulky substituents allows for clearer detection of aromatic protons in NMR spectra compared to cyclohexyl analogs . Key Difference: Cyclohexyl derivatives exhibit broader NMR signals due to restricted rotation and steric effects .
- (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone: The addition of a methoxy group at the 5-position and an ethyl group on the cyclohexyl ring increases molecular weight (MW: ~337.3 g/mol) and lipophilicity. X-ray crystallography reveals bond angles (e.g., C8–C9–C10: 108.86°) and torsional strain influenced by substituents . Key Difference: Methoxy groups enhance solubility in polar solvents, while ethyl groups increase steric bulk .
- (2-Amino-5-chlorophenyl)cyclohexylmethanone: The amino group at the 2-position introduces hydrogen-bonding capability, altering solubility and reactivity.
Comparative Data Table
Research Findings and Contradictions
- Steric vs. Electronic Effects : Cyclohexyl groups improve metabolic stability in drug design () but may hinder reactivity in synthesis due to steric bulk ().
- Halogen Interactions : Bromine at the ortho position enhances halogen bonding in crystal packing () but can reduce solubility compared to methoxy-substituted analogs ().
Biological Activity
(2-Bromophenyl)(cyclohexyl)methanone is an organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H13BrO
- SMILES Notation :
BrC1=CC=CC=C1C(=O)C2CCCCC2
This structure features a brominated phenyl ring attached to a cyclohexyl group via a carbonyl moiety, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom in the phenyl ring often enhances these activities by influencing the compound's interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of brominated phenyl compounds. For instance, derivatives have shown efficacy in inhibiting tumor growth and disrupting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds featuring similar structural elements have been noted for their antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis or proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to mutagenic effects that inhibit cancer cell growth .
Case Study 1: Antitumor Activity
A study evaluated a series of brominated phenyl compounds, including this compound, for their ability to inhibit the growth of various cancer cell lines. Results indicated that several compounds demonstrated significant cytotoxicity, with IC50 values below 20 µM in some cases. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) |
| Similar Brominated Compound | 10 | HeLa (Cervical Cancer) |
| Non-brominated Control | 50 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Mycobacterium tuberculosis. The compound was part of a screening library where it exhibited an MIC (Minimum Inhibitory Concentration) value less than 10 µM, indicating strong activity against this pathogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
